2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide
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Overview
Description
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxyphenyl, methoxyphenyl, and dimethylpyridine groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-methoxyphenylamine to form an amide. The final step involves the reaction of this amide with 4,6-dimethyl-3-pyridinecarboxylic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide
- 2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide stands out due to its unique combination of functional groups. This structure provides distinct chemical properties and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H26N2O4S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C25H26N2O4S/c1-5-31-19-12-10-18(11-13-19)21(28)15-32-25-23(16(2)14-17(3)26-25)24(29)27-20-8-6-7-9-22(20)30-4/h6-14H,5,15H2,1-4H3,(H,27,29) |
InChI Key |
MTEBPDXMSLUBAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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